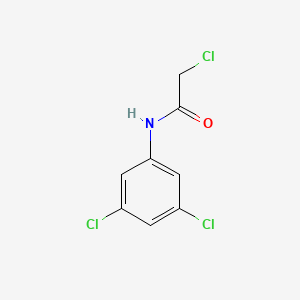

2-chloro-N-(3,5-dichlorophenyl)acetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTPLHDJASYNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187248 | |

| Record name | Acetanilide, 2,3',5'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-48-4 | |

| Record name | 2-Chloro-N-(3,5-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33560-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 2,3',5'-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033560484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2,3',5'-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33560-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 2 Chloro N 3,5 Dichlorophenyl Acetamide

The distinct physical and chemical characteristics of 2-chloro-N-(3,5-dichlorophenyl)acetamide are fundamental to its behavior and potential applications. Detailed crystallographic studies have provided precise data on its molecular structure.

The structure of the title compound, C8H6Cl3NO, is closely related to that of N-(3,5-dichlorophenyl)acetamide and other amides. nih.gov The molecular skeleton is essentially planar. nih.gov In the crystal structure, molecules are stabilized by intermolecular N—H⋯O and N—H⋯Cl hydrogen bonds, forming chains that run along the a-axis. nih.gov

Below is an interactive data table summarizing the crystallographic data for this compound. nih.gov

| Property | Value |

| Molecular Formula | C8H6Cl3NO |

| Molecular Weight | 238.49 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.567 (1) |

| b (Å) | 24.350 (4) |

| c (Å) | 8.903 (2) |

| β (°) | 102.20 (2) |

| Volume (ų) | 967.7 (3) |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 299 (2) |

Synthesis and Characterization

The synthesis of 2-chloro-N-(3,5-dichlorophenyl)acetamide has been described in the scientific literature. The preparation of this compound was achieved through a literature method, and its purity was confirmed by its melting point. nih.gov The characterization of the synthesized compound was carried out using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Single crystals suitable for X-ray diffraction studies were obtained from an ethanolic solution. nih.gov

Pharmacological and Biological Activities of 2 Chloro N 3,5 Dichlorophenyl Acetamide and Its Analogues

Antimicrobial Properties

The antimicrobial potential of 2-chloro-N-(3,5-dichlorophenyl)acetamide and its analogues has been investigated against a range of pathogenic bacteria and fungi. The presence and position of substituents on the phenyl ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

While direct studies on the antibacterial activity of this compound are not extensively documented in publicly available research, the broader class of N-(substituted phenyl)-2-chloroacetamides has demonstrated notable antibacterial properties. Research on a series of these compounds has shown that their efficacy is significantly influenced by the nature and position of substituents on the phenyl ring.

A study investigating various N-(substituted phenyl)-2-chloroacetamides revealed that these compounds are generally effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.net Their activity against Gram-negative bacteria like Escherichia coli was found to be comparatively less potent. researchgate.net The lipophilicity of the compounds, influenced by halogen substituents on the phenyl ring, appears to be a key factor in their antibacterial action, facilitating passage through the bacterial cell membrane. researchgate.net For instance, analogues bearing a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active compounds. researchgate.net

Another study on 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives reported good antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising results against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae. nih.gov These findings suggest that this compound, with its dichlorinated phenyl ring, likely possesses antibacterial activity, particularly against Gram-positive organisms. The di-chloro substitution would enhance lipophilicity, potentially leading to significant interaction with bacterial cell membranes.

Table 1: Antibacterial Activity of Selected N-(substituted phenyl)-2-chloroacetamides

| Compound | Test Organism | Activity |

|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | S. aureus | High |

| N-(4-fluorophenyl) chloroacetamide | S. aureus | High |

| N-(3-bromophenyl) chloroacetamide | S. aureus | High |

| N-(substituted phenyl)-2-chloroacetamides | E. coli | Less Effective |

| 2-chloro-N-alkyl/aryl Acetamide derivatives | Gram-positive bacteria | Good |

| 2-chloro-N-alkyl/aryl Acetamide derivatives | Gram-negative bacteria | Good |

| N-phenylacetamide derivatives with 4-arylthiazole | Xanthomonas oryzae pv. oryzae | Promising |

Data synthesized from multiple sources. researchgate.netnih.govnih.gov

The antifungal properties of 2-chloro-N-phenylacetamide and its analogues have been more extensively studied, revealing significant activity against a variety of fungal pathogens. Research has demonstrated that 2-chloro-N-phenylacetamide is effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. researchgate.netnih.govscielo.brnih.govresearchgate.net The compound exhibited minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL and minimum fungicidal concentrations (MFC) from 512 to 1,024 µg/mL against these yeasts. researchgate.netnih.govscielo.brnih.govresearchgate.net Furthermore, it has been shown to inhibit biofilm formation by up to 92% and disrupt preformed biofilms by up to 87%. researchgate.netnih.govscielo.brnih.govresearchgate.net

Studies on clinical isolates of Candida tropicalis and Candida parapsilosis also confirmed the antifungal potential of 2-chloro-N-phenylacetamide, with MIC values ranging from 16 to 256 µg/ml. acs.org In silico studies suggest that the mechanism of action may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). acs.org

The activity of 2-chloro-N-phenylacetamide extends to filamentous fungi as well. It has shown efficacy against various strains of Aspergillus niger and Aspergillus flavus, with MIC values between 16 and 256 μg/mL. biorxiv.orgscielo.br The probable mechanism of action against Aspergillus species is believed to be through interaction with ergosterol (B1671047) in the fungal plasma membrane. biorxiv.orgscielo.br

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Biofilm Inhibition |

|---|---|---|---|

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1,024 | Up to 92% |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1,024 | Up to 92% |

| Candida tropicalis | 16 - 256 | - | - |

| Aspergillus niger | 32 - 256 | 64 - 1,024 | - |

| Aspergillus flavus | 16 - 256 | 32 - 512 | - |

Data from multiple studies. researchgate.netnih.govscielo.brnih.govresearchgate.netacs.orgbiorxiv.orgscielo.br

The antimicrobial activity of N-phenylacetamide derivatives is significantly influenced by the substitution pattern on the phenyl ring. The presence of a chloro atom on the acetamide moiety is often crucial for enhanced biological activity. nih.gov

For antibacterial effects, halogenation of the phenyl ring, particularly at the para-position, has been associated with increased potency against Gram-positive bacteria. researchgate.net This is attributed to increased lipophilicity, which enhances the molecule's ability to penetrate the bacterial cell membrane. researchgate.net The synergy of a 3,4-dichloro substitution pattern has also been noted for improving the potency of related aryl acetamide compounds against protozoa. nih.gov This suggests that the 3,5-dichloro substitution in this compound is likely to contribute significantly to its antimicrobial profile.

In the context of antifungal activity, while the specific impact of the 3,5-dichloro substitution has not been detailed, the general importance of the chloroacetamide group is well-established. acs.orgbiorxiv.orgscielo.br The N-phenylacetamide scaffold serves as a versatile template, and modifications to the phenyl ring can modulate the antifungal spectrum and efficacy.

Antiprotozoal and Antiparasitic Investigations

Analogues of this compound have shown promise in the search for new treatments for protozoal and parasitic infections, including malaria and fascioliasis.

A significant area of research for acetamide derivatives has been in the development of novel antimalarial agents. A class of N-acetamide indoles has been identified as potent inhibitors of the Plasmodium falciparum Na+ pump, PfATP4. nih.govacs.orgmalariaworld.orgmalariaworld.orgnih.gov PfATP4 is crucial for maintaining low cytosolic Na+ concentrations in the parasite and is considered a promising drug target. nih.govacs.orgmalariaworld.orgmalariaworld.orgnih.gov

Phenotypic screening has identified α-azacyclic acetamide-based compounds that exhibit fast-killing activity against the asexual blood-stage of P. falciparum. biorxiv.orgmalariaworld.org These compounds disrupt the parasite's intracellular pH and Na+ regulation in a manner similar to the clinically advanced PfATP4 inhibitor, cipargamin (B606699) (KAE609). biorxiv.orgmalariaworld.org Resistance selection studies have confirmed that mutations in PfATP4 are responsible for resistance to these acetamide analogues, validating it as their target. nih.govacs.orgmalariaworld.orgmalariaworld.orgnih.gov The structure-activity relationship studies of these N-acetamide indoles have led to the optimization of analogues with potent asexual stage activity and high metabolic stability. nih.govacs.orgmalariaworld.orgmalariaworld.orgnih.gov

While direct studies on this compound against Fasciola hepatica are limited, related benzamide (B126) anthelmintics have been a cornerstone in the treatment of fascioliasis. Benzimidazole (B57391) derivatives, in particular, have been widely used. researchgate.net For instance, the synthesis and in vitro evaluation of new benzimidazole derivatives have demonstrated significant fasciolicidal properties. researchgate.net

The efficacy of various anthelmintics against F. hepatica has been compared in several studies. A benzenedisulfonamide showed high efficacy in calves, with dosages of 8 and 16 mg/kg resulting in 100% reduction of fluke burden. researchgate.net Other studies have highlighted the efficacy of drugs like nitroxynil and rafoxanide. nih.gov The investigation of novel benzamide derivatives continues to be an active area of research, with some compounds showing potent ovicidal and larvicidal activities against F. hepatica. researchgate.net The structural similarities between benzamides and N-phenylacetamides suggest that the latter could also be explored for their potential as fasciolicidal agents.

Table 3: Efficacy of a Benzenedisulfonamide against Fasciola hepatica in Calves

| Dosage (mg/kg) | Efficacy (%) |

|---|---|

| 2 | 97.5 |

| 4 | 99.5 |

| 8 | 100 |

| 16 | 100 |

Data from a study on the anthelmintic efficacy of a benzenedisulfonamide. researchgate.net

Herbicidal Activity and Mechanism of Action

Chloroacetamide herbicides are a widely utilized class of herbicides in modern agriculture, primarily for the pre-emergence control of annual grasses and some broadleaf weeds. cambridge.orgresearchgate.netfao.orgherts.ac.uk Their efficacy lies in their ability to disrupt critical early-stage growth processes in susceptible plants.

The primary mode of action for chloroacetamide herbicides, including this compound, is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs). cambridge.orgresearchgate.netresearchgate.netjst.go.jpnih.gov VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including cell membranes and the protective outer layer of the plant cuticle.

The herbicidal activity is achieved through the inhibition of a key enzyme complex known as VLCFA synthase (also referred to as fatty acid elongase). cambridge.orgresearchgate.netresearchgate.net This enzyme complex is responsible for the elongation of long-chain fatty acids by adding two-carbon units. Chloroacetamides are believed to covalently bind to a critical cysteine residue in the active site of the condensing enzyme component of the VLCFA synthase complex, thereby inactivating it. nih.gov This irreversible binding disrupts the entire VLCFA synthesis pathway. researchgate.net The resulting deficiency in VLCFAs leads to a cascade of detrimental effects in the developing weed seedling, including disorganized tissue growth, lack of cuticle formation, and ultimately, cell death, preventing the weed from emerging from the soil. unl.edu

Acetochlor (B104951) is a widely used chloroacetamide herbicide that serves as a benchmark for this class of compounds. fao.orgherts.ac.ukacs.org While direct comparative studies detailing the herbicidal efficacy of this compound against acetochlor are not extensively available in the reviewed literature, studies on other novel chloroacetamide derivatives provide insights into how structural modifications can influence herbicidal activity.

For instance, a study on newly synthesized chloroacetamide derivatives demonstrated that some compounds exhibited higher herbicidal potency than acetochlor against specific weed species. The herbicidal activity was assessed by measuring the inhibition of chlorophyll (B73375) content in the treated weeds. The results, presented as EC50 values (the concentration of a herbicide that causes a 50% reduction in a measured response), indicated that structural variations on the phenyl ring and the N-substituent can significantly impact efficacy.

| Compound | Target Weed | EC50 (mg/L) |

|---|---|---|

| Novel Derivative 1 | Anagallis arvensis | Lower than Acetochlor |

| Novel Derivative 2 | Lolium temulentum | Lower than Acetochlor |

| Acetochlor (Standard) | Anagallis arvensis | Reference Value |

| Acetochlor (Standard) | Lolium temulentum | Reference Value |

This table is illustrative and based on findings for other novel chloroacetamide derivatives due to the lack of direct comparative data for this compound.

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. nih.gov For herbicides that inhibit VLCFA synthesis, resistance has been documented in several weed species. researchgate.netresearchgate.net The mechanisms of resistance to chloroacetamide herbicides can be broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov

TSR involves genetic mutations in the target enzyme, VLCFA synthase, which prevent the herbicide from binding effectively. nih.gov However, NTSR is considered a more common mechanism for resistance to this class of herbicides. nih.gov NTSR mechanisms include:

Enhanced Metabolism: The resistant weed biotype can more rapidly metabolize the herbicide into non-toxic compounds, often through the action of enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases. cambridge.org

Altered Uptake and Translocation: The herbicide may be less readily absorbed by the roots or shoots of the resistant plant, or its movement within the plant to the target site may be restricted. nih.gov

The development of resistance necessitates the search for herbicides with novel sites of action. Research into the precise interactions between different chloroacetamide structures and the various isoforms of VLCFA synthase continues, with the aim of designing new molecules that can overcome existing resistance mechanisms. nih.gov

Other Reported Biological Activities and Potential Applications

Beyond its role in agriculture, the chloroacetamide scaffold and its derivatives have been investigated for other biological activities, suggesting potential applications in medicine.

While specific data on the cytotoxicity of this compound against the Caco-2 human colon cancer cell line is not available in the reviewed literature, studies on structurally related N-phenylacetamide and dichloroacetamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govnih.govnih.govresearchgate.netmdpi.commdpi.com

For example, a study on a series of dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones showed potent cytotoxicity against several squamous cell carcinoma lines, with submicromolar CC50 values (concentration causing 50% cell death). Importantly, these compounds displayed a degree of selectivity, being less toxic to non-malignant human cells.

Another study on phenylacetamide derivatives reported their ability to induce apoptosis (programmed cell death) in cancer cells through the upregulation of pro-apoptotic proteins and activation of caspases. The IC50 values (concentration inhibiting 50% of cell growth) for some of these derivatives were in the low micromolar range against cell lines such as MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma).

| Compound Type | Cancer Cell Line | Activity Metric | Observed Potency |

|---|---|---|---|

| Dichloroacetyl amides | Squamous cell carcinoma | CC50 | Submicromolar |

| Phenylacetamide derivative 3d | MDA-MB-468 | IC50 | 0.6 ± 0.08 µM |

| Phenylacetamide derivative 3d | PC-12 | IC50 | 0.6 ± 0.08 µM |

| Phenylacetamide derivative 3c | MCF-7 | IC50 | 0.7 ± 0.08 µM |

This table presents data for related phenylacetamide and dichloroacetamide derivatives to illustrate the potential cytotoxic activity of this chemical class, as direct data for this compound on Caco-2 cells is not available.

Recent research has explored the potential of chloroacetamide and related N-phenylacetamide derivatives as novel antidepressant agents. nih.govnih.govnih.govsemanticscholar.orgmdpi.com Several studies have synthesized and evaluated series of these compounds for their ability to modulate neurotransmitter systems implicated in depression.

One study synthesized a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives and tested their antidepressant activity using established animal models such as the tail suspension test (TST) and forced swim test (FST). nih.gov A number of these compounds exhibited moderate to good antidepressant activity, with the most potent derivative showing better potential than some standard antidepressant drugs. nih.gov The antidepressant potential is often assessed by the compound's ability to reduce the duration of immobility in these tests, which is indicative of an antidepressant-like effect. nih.gov

| Test Model | Parameter | Result |

|---|---|---|

| Tail Suspension Test (TST) | % Decrease in Immobility Duration | 82.23% |

| Forced Swim Test (FST) | % Decrease in Immobility Duration | Significant reduction |

This table illustrates the antidepressant potential of a related phenylacetamide derivative, as direct data for this compound is not available.

The mechanism of action for the observed antidepressant effects of these derivatives is thought to involve the modulation of monoamine oxidase (MAO) activity or interaction with neurotransmitter reuptake transporters. nih.gov

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

The chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex molecules in both the pharmaceutical and agrochemical sectors. Its utility stems from the presence of two key reactive sites: the electrophilic carbon of the chloroacetyl group and the dichlorinated phenyl ring, which can be subject to further modifications. The primary role of this compound as a synthetic intermediate lies in the high reactivity of the α-chloro atom in the acetamide moiety, which is susceptible to nucleophilic substitution. This allows for the convenient attachment of various functional groups and the construction of larger molecular scaffolds.

N-arylacetamides are recognized as important intermediates for the synthesis of a wide range of medicinal and agrochemical compounds. The chloroacetyl group acts as a versatile building block, enabling the introduction of sulfur, nitrogen, and oxygen-containing moieties, which are prevalent in many biologically active molecules. By replacing the chlorine atom with different substituents, chemists can generate diverse libraries of compounds for biological screening.

Application in Agrochemical Synthesis

In the field of agrochemicals, chloroacetamide derivatives are a well-established class of herbicides. Beyond their intrinsic activity, they serve as foundational scaffolds for creating more complex pesticides, including fungicides. The 3,5-dichlorophenyl group is a common toxophore in many fungicides, and its combination with a reactive chloroacetamide handle makes this compound a logical starting point for novel fungicide development.

Research has demonstrated that chloroacetamide intermediates can be used to synthesize heterocyclic compounds with known fungicidal properties. A primary example is the Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings. In this type of reaction, a chloroacetamide compound reacts with a thiourea (B124793) derivative. Although direct synthesis examples starting from this compound are not extensively documented in readily available literature, the reaction mechanism is broadly applicable to this class of compounds. The reaction of an analogous intermediate, 2-chloro-N-phenylacetamide, with thiourea proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the chloroacetyl group, followed by cyclization and dehydration to form an aminothiazole ring system. This resulting N-aryl-aminothiazole scaffold is a core structure in several biologically active molecules.

The table below illustrates the potential synthetic transformations of this compound into agrochemical precursors based on established reactivity of analogous compounds.

| Intermediate | Reagent | Resulting Core Structure | Potential Agrochemical Class |

| This compound | Thiourea | 2-Amino-N-(3,5-dichlorophenyl)thiazole | Fungicide, Herbicide |

| This compound | Thiosemicarbazide | 2-Hydrazinyl-N-(3,5-dichlorophenyl)thiazole | Fungicide |

| This compound | Potassium Thiocyanate | 3-(3,5-Dichlorophenyl)-2-iminothiazolidin-4-one | Fungicide, Herbicide |

This table demonstrates potential synthetic routes based on the known reactivity of similar chloroacetamide compounds.

Application in Pharmaceutical Synthesis

In pharmaceutical chemistry, the development of new therapeutic agents often relies on modular synthesis where core structures can be readily modified. The this compound molecule serves as such a scaffold. The reactive α-chloro group is an ideal electrophilic site for reactions with a wide array of nucleophiles, including amines, thiols, and alcohols, allowing for the creation of diverse derivatives. This versatility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its therapeutic properties.

For instance, the reaction of 2-chloro-N-arylacetamides with various substituted amines (primary or secondary) yields N-aryl-2-(substituted-amino)acetamides. This nucleophilic substitution reaction is a straightforward method to introduce diverse side chains that can interact with biological targets. Research on analogous compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has shown that this intermediate can be reacted with a variety of substituted anilines to produce a library of derivatives that were subsequently tested for antimicrobial and antiproliferative activities. This highlights the role of the chloroacetamide as a key precursor for building molecules with potential therapeutic value.

Similarly, reaction with sulfur-based nucleophiles is a common strategy. The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, a class of compounds with a broad spectrum of pharmacological activities including anticancer and antifungal properties, can utilize chloroacetamide precursors. For example, 2-amino-1,3,4-thiadiazole (B1665364) can be reacted with chloroacetyl chloride to produce 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, which then serves as an intermediate for further elaboration. This established pathway underscores the potential of this compound to serve as a starting point for novel thiadiazole-based therapeutics.

The following table summarizes representative synthetic applications of this compound as an intermediate in the synthesis of pharmacologically relevant structures, based on analogous reactions.

| Intermediate | Reagent Type | Product Class | Potential Therapeutic Area |

| This compound | Substituted Amines/Anilines | N-(3,5-Dichlorophenyl)-2-(substituted-amino)acetamide | Anticancer, Antimicrobial |

| This compound | Heterocyclic Thiols | N-(3,5-Dichlorophenyl)-2-(heterocyclylthio)acetamide | Antifungal, Anti-inflammatory |

| This compound | Sodium Hydrogen Selenide | Diorganyl Selenide Compounds | Antioxidant, Antibacterial |

This table illustrates potential synthetic pathways for creating pharmaceutically relevant compounds based on the established chemical reactivity of analogous chloroacetamides.

Mechanistic Studies of 2 Chloro N 3,5 Dichlorophenyl Acetamide in Biological Systems

Molecular Target Identification and Validation

The herbicidal and antimicrobial effects of chloroacetamides, including 2-chloro-N-(3,5-dichlorophenyl)acetamide, are initiated through specific interactions with molecular targets. These interactions are often covalent, leading to the irreversible inhibition of key biological processes.

Interaction with Enzymes (e.g., VLCFA Synthase, Hydrolases)

A primary and well-established target for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.net The key enzyme in this pathway, VLCFA synthase (also known as fatty acid elongase), is specifically inhibited by these compounds. researchgate.netresearchgate.net Mechanistic studies on related chloroacetamides like metazachlor (B166288) have provided direct evidence that the inhibitor forms a covalent bond with a critical cysteine residue in the active site of the condensing enzyme component of the elongase complex. nih.gov This binding is irreversible; once the chloroacetamide is bound, it cannot be displaced by the enzyme's natural substrate, such as oleoyl-CoA. researchgate.net The inhibition is highly potent, with 50% inhibition of VLCFA formation observed at nanomolar concentrations of metazachlor in plants. researchgate.net

This mechanism of action—covalent modification of an active site cysteine—is not limited to VLCFA synthase. Research has shown that other condensing enzymes, such as the plant type III polyketide synthases Chalcone synthase (CHS) and Stilbene synthase (STS), are also targets for chloroacetamides. nih.gov Mass spectrometric analysis confirmed that metazachlor was covalently bound to the active site cysteine in both CHS and STS. nih.gov This suggests that the chloroacetyl moiety is a reactive "warhead" for a range of enzymes that utilize a catalytic cysteine.

Furthermore, the metabolic degradation of chloroacetamides in biological systems points to interactions with hydrolytic enzymes. Amidase and hydrolase enzymes are known to play a pivotal role in the catabolic pathways of these compounds. researchgate.net The hydrolysis of the amide bond or the substitution of the chlorine atom are key steps in their breakdown, indicating a direct interaction with the active sites of these enzymes. researchgate.netacs.org

| Enzyme/Enzyme Class | Specific Example(s) | Nature of Interaction | Observed Effect | Reference(s) |

|---|---|---|---|---|

| VLCFA Synthase (Elongase) | - | Covalent, Irreversible | Inhibition of very-long-chain fatty acid synthesis | researchgate.netresearchgate.net |

| Type III Polyketide Synthases | Chalcone synthase (CHS), Stilbene synthase (STS) | Covalent, Irreversible | Inhibition of enzyme activity via binding to active site cysteine | nih.gov |

| Hydrolases / Amidases | - | Substrate Interaction | Metabolic degradation and detoxification of chloroacetamides | researchgate.net |

| Proteases | SARS-CoV-2 3CL Protease | Covalent | Inhibition of protease activity by chloroacetamide-based inhibitors | nih.gov |

Modulation of Signal Transduction Pathways

Direct evidence detailing the specific modulation of signal transduction pathways by this compound is not extensively documented. However, studies on other chloroacetamide herbicides indicate that this class of compounds can interfere with cellular signaling. For instance, the herbicide acetochlor (B104951) has been shown to inhibit the Iron Regulatory Protein (IRP)-Iron Responsive Element (IRE) system. researchgate.net This system is a critical post-transcriptional regulatory pathway that controls the expression of proteins involved in iron uptake, storage, and utilization. By targeting this system, acetochlor can disrupt cellular iron homeostasis. researchgate.net While this specific interaction has not been confirmed for this compound, it demonstrates a plausible mechanism by which chloroacetamides can exert broader cellular effects beyond their primary enzyme targets.

Role of Lipophilicity and Steric Hindrance in Biological Interaction

The biological activity of this compound is significantly influenced by its physicochemical properties, particularly lipophilicity and molecular structure. Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is crucial for its ability to cross biological membranes and reach its intracellular targets. The presence of three chlorine atoms on the molecule enhances its lipophilic character.

The chemical reactivity and specificity of interaction are governed by both electronic effects and steric hindrance. The chloroacetyl group is an electrophilic moiety, capable of reacting with nucleophilic groups in biological molecules, such as the sulfhydryl (-SH) group of cysteine residues in enzymes. cambridge.org The substitution pattern on the phenyl ring also plays a critical role. Subtle differences in the structure of chloroacetamides can dramatically influence their reactivity and the specific reaction mechanism, largely due to changes in steric hindrance. researchgate.net For example, the presence of substituents near the amide linkage can affect the conformation of the molecule and its ability to fit into an enzyme's active site. Studies on related compounds have shown that the chlorine atom on the acetamide (B32628) group is crucial for improving biological activity, potentially by stabilizing the molecule within the target enzyme's active site. mdpi.com

Cellular and Subcellular Effects

The molecular interactions of this compound culminate in distinct and disruptive effects at the cellular and subcellular levels.

Impact on Membrane Stability and Integrity

A major downstream consequence of the inhibition of VLCFA synthase is the disruption of membrane stability and integrity. researchgate.net VLCFAs are essential components of cellular membranes, contributing to their physical properties and function. When VLCFA synthesis is blocked by chloroacetamides, there is a significant reduction in the VLCFA content of the plasma membrane. researchgate.net The cell attempts to compensate by incorporating shorter-chain fatty acids, but this alteration in lipid composition compromises the structural integrity and function of the membrane, ultimately contributing to cell death. researchgate.net This effect is potent, with chloroacetamides impairing the de novo incorporation of VLCFAs into membranes at concentrations between 10 to 100 nM. researchgate.net Furthermore, some chloroacetamide metabolites have been shown to interfere with lipid metabolism, which can further affect membrane integrity. researchgate.net

Inhibition of Protein Synthesis

Recent proteomic studies have revealed that cellular exposure to chloroacetanilide herbicides induces the misfolding and destabilization of numerous cellular proteins. nih.gov This effect is particularly concentrated on proteins that contain reactive cysteine residues, which are susceptible to covalent modification by the herbicide. nih.gov This widespread protein destabilization overwhelms the cell's protein quality control systems (proteostasis networks), leading to the accumulation of misfolded proteins and compromising cellular integrity. nih.gov This mechanism is distinct from the classical inhibition of ribosomal machinery, representing a direct chemical assault on the stability of the proteome.

| Protein | Function | Relevance | Reference(s) |

|---|---|---|---|

| GAPDH | Glycolysis, Apoptosis | Destabilized by propachlor, leading to decreased cellular activity. | nih.gov |

| PARK7 (DJ-1) | Antioxidant, Chaperone | Associated with Parkinson's disease; destabilized by propachlor. | nih.gov |

| Various Cysteine-Containing Proteins | Diverse Cellular Functions | Chloroacetanilides show distinct but overlapping profiles of protein destabilization. | nih.gov |

Biochemical Pathways Affected by the Compound

The biological activity of this compound is intrinsically linked to its interaction with and transformation within living organisms. Research into its mode of action has revealed significant effects on fundamental biochemical pathways, including lipid metabolism and the processes governing detoxification and excretion. The following sections detail the compound's influence on fatty acid elongation, its metabolic transformation, and the subsequent conjugation and elimination of its metabolites.

This compound belongs to the chloroacetamide class of compounds, which are known potent inhibitors of very-long-chain fatty acid (VLCFA) synthesis. researchgate.netznaturforsch.com VLCFAs, defined as fatty acids with more than 18 carbon atoms, are crucial components of various biological structures, including cellular membranes. The primary mode of action for chloroacetamides involves the disruption of the microsomal fatty acid elongase system located in the endoplasmic reticulum. researchgate.net

This multi-enzyme system catalyzes the addition of two-carbon units to an acyl-CoA primer, such as stearic acid (18:0), through a four-step cycle. Studies on chloroacetamides like metazachlor and butachlor (B1668075) have demonstrated that these compounds specifically inhibit the formation of VLCFAs with 20, 22, and 24 carbon atoms. znaturforsch.comresearchgate.net The key target is the initial and rate-limiting condensing enzyme, VLCFA synthase (also known as elongase), which catalyzes the reaction between a fatty acyl-CoA and malonyl-CoA. researchgate.net Inhibition of this enzyme halts the entire elongation process, leading to a depletion of essential VLCFAs and an accumulation of their C16 and C18 precursors. cambridge.org This disruption of VLCFA balance can impair the stability and function of membranes, ultimately affecting cell division and growth. researchgate.net

The inhibitory effect is highly specific and can be observed at nanomolar concentrations for some chloroacetamides, indicating a high affinity for the target enzyme. znaturforsch.comresearchgate.net The herbicidal activity of this class of compounds is directly correlated with the inhibition of VLCFA synthesis. researchgate.netcambridge.org

| Compound Class | Target Enzyme | Biochemical Process Affected | Key Substrates | Products Inhibited | Observed Consequence |

|---|---|---|---|---|---|

| Chloroacetamides | VLCFA Synthase (Elongase) | Fatty Acid Elongation | Fatty Acyl-CoA (e.g., C18:0), Malonyl-CoA | VLCFAs (C20, C22, C24) | Depletion of VLCFAs, Accumulation of C16/C18 fatty acids |

Upon entering a biological system, this compound undergoes significant metabolic transformation. The primary initial reaction is the hydrolysis of the amide bond, catalyzed by microsomal arylamidases. researchgate.net This cleavage yields two main metabolites: 3,5-dichloroaniline (B42879) (3,5-DCA) and chloroacetic acid.

The resulting 3,5-DCA is a key intermediate that is subject to further biotransformation. mdpi.comasm.org It is considered the most toxic of the dichloroaniline isomers and can be more recalcitrant in the environment than its parent compounds. asm.org In organisms, 3,5-DCA can be processed through several pathways. One route is N-acetylation, which converts it to 3,5-dichloroacetanilide (3,5-DCAA). Another critical pathway is N-oxidation, which produces 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB). nih.gov Studies in isolated rat kidney cells have identified 3,5-DCPHA as a particularly potent toxic metabolite. nih.gov Further metabolism of 3,5-DCA can also lead to the formation of phenolic compounds such as 2-amino-4,6-dichlorophenol. nih.gov

This metabolic cascade is analogous to that observed for other chloroacetamide herbicides, where the initial compound is broken down into an aniline (B41778) derivative that subsequently undergoes bioactivation to more reactive species. nih.gov

| Parent Compound | Primary Metabolite | Secondary Metabolites | Metabolic Process |

|---|---|---|---|

| This compound | 3,5-dichloroaniline (3,5-DCA) | 3,5-dichloroacetanilide (3,5-DCAA) | N-acetylation |

| 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) | N-oxidation | ||

| 3,5-dichloronitrobenzene (3,5-DCNB) | N-oxidation | ||

| 2-amino-4,6-dichlorophenol | Ring hydroxylation |

Glucuronidation represents a crucial Phase II metabolic pathway for the detoxification and excretion of xenobiotics and their metabolites. For compounds containing the N-(3,5-dichlorophenyl) moiety, glucuronide conjugation is a significant step in their elimination. nih.gov Following the initial Phase I metabolism (such as hydroxylation of the aromatic ring or other parts of the molecule), the resulting hydroxylated metabolites become substrates for UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

These enzymes catalyze the transfer of a glucuronic acid molecule from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the metabolite. This process, known as glucuronidation, forms a more water-soluble and readily excretable glucuronide conjugate. helsinki.fi Studies on the related compound N-(3,5-dichlorophenyl)succinimide (NDPS) have shown that its hydroxylated metabolites, such as N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS), undergo this conjugation. nih.gov The resulting ether glucuronides are then eliminated from the body, primarily via urine and bile.

In some instances, glucuronidation can also be a bioactivation step. For NDPS, it has been suggested that the glucuronide conjugates of its metabolites may be the ultimate nephrotoxic species. nih.govnih.gov The susceptibility to toxicity from these compounds has been linked to the activity of UGT enzymes, with strains deficient in these enzymes showing markedly reduced toxicity. nih.gov Therefore, the glucuronidation pathway is a critical determinant of the ultimate biological fate and impact of metabolites derived from this compound.

Structure Activity Relationship Sar and Design of Novel Derivatives

Influence of Halogenation Pattern on Biological Activity and Reactivity

The number and position of halogen atoms on the phenyl ring of N-phenylacetamide derivatives play a crucial role in determining their biological activity and chemical reactivity. The specific arrangement of chlorine atoms in 2-chloro-N-(3,5-dichlorophenyl)acetamide is a key determinant of its efficacy.

Positional Isomer Effects on Activity

The herbicidal activity of chloroacetamide derivatives is significantly influenced by the substitution pattern on the phenyl ring. While direct comparative studies on all positional isomers of 2-chloro-N-(dichlorophenyl)acetamide are limited, research on related compounds provides valuable insights. For instance, studies on N-benzyl chloroacetamides have shown that the substitution pattern on the benzyl (B1604629) ring impacts herbicidal potency. A study comparing 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide and 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide revealed differences in their herbicidal effects against various weed species. worldscientific.comekb.eg This suggests that the relative positions of the chlorine atoms create distinct electronic and steric environments that affect the molecule's interaction with its biological target.

Table 1: Herbicidal Activity of Selected Chloroacetamide Derivatives

| Compound | Substitution Pattern on Phenyl/Benzyl Ring | Observed Activity |

|---|---|---|

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | 2,4-dichloro | Herbicidal |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | 2,5-dichloro | Herbicidal |

| This compound | 3,5-dichloro | Herbicidal, Antifungal |

Impact of Chlorine Substituents on Electrophilicity and Hydrogen Bonding

The presence of chlorine atoms, being electron-withdrawing groups, significantly influences the electronic properties of the this compound molecule. These substituents increase the electrophilicity of the aromatic ring and the carbonyl carbon of the acetamide (B32628) group. This enhanced electrophilicity can facilitate nucleophilic attack by residues in the active site of target enzymes, potentially leading to irreversible inhibition.

Furthermore, the chlorine atoms and the amide group can participate in hydrogen bonding. The crystal structure of this compound reveals intermolecular N—H⋯O and N—H⋯Cl hydrogen bonds, which stabilize the crystal lattice. nih.gov While these are solid-state interactions, the potential for hydrogen bonding with biological macromolecules is a critical factor in ligand-receptor binding. The ability of the amide proton to act as a hydrogen bond donor and the carbonyl oxygen and chlorine atoms to act as acceptors contributes to the binding affinity and specificity of the compound for its target.

Role of Substituents on the Phenyl Ring

The introduction of substituents other than chlorine on the phenyl ring can dramatically alter the biological activity of N-phenylacetamide derivatives. These modifications can affect the molecule's size, shape, polarity, and electronic distribution, thereby influencing its binding to the target site.

Effects of Methyl, Hydroxyl, and Alkyl Groups on Activity

Systematic studies on the replacement of the chlorine atoms in this compound with methyl, hydroxyl, or alkyl groups are not extensively documented. However, research on related N-phenylacetamides provides valuable SAR insights. In a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, it was observed that electron-withdrawing groups at the 4-position of the phenyl ring generally led to higher antibacterial activity compared to electron-donating groups like a methyl group (CH₃). nih.gov This suggests that replacing the chlorine atoms in this compound with methyl groups might reduce its activity, depending on the specific biological target.

Steric and Electronic Effects of Substituents on Binding

The introduction of different substituents on the phenyl ring brings about both steric and electronic effects that can either enhance or diminish binding to a biological target.

Steric Effects: The size and shape of a substituent can influence how well the molecule fits into the binding pocket of a receptor or enzyme. Bulky substituents may cause steric hindrance, preventing optimal binding. Conversely, in some cases, a larger group might be necessary to fill a hydrophobic pocket and increase binding affinity.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, alters the electron density distribution of the entire molecule. As mentioned earlier, electron-withdrawing groups like chlorine can enhance electrophilicity and potential covalent interactions. In contrast, electron-donating groups can increase the electron density of the phenyl ring, potentially favoring different types of interactions, such as π-π stacking. A DFT study on N-phenylacetamide derivatives showed a direct correlation between the electron-withdrawing/releasing strength of substituents and the aromaticity of the phenyl ring. worldscientific.com

Table 2: General Structure-Activity Relationships of Substituents on the Phenyl Ring of N-Phenylacetamides

| Substituent | General Effect on Activity | Potential Rationale |

|---|---|---|

| Electron-withdrawing (e.g., -Cl, -NO₂) | Often increases activity | Enhances electrophilicity, potential for stronger interactions with target site. |

| Electron-donating (e.g., -CH₃, -OCH₃) | Often decreases activity | Alters electronic distribution, may reduce favorable interactions. |

| Bulky alkyl groups | Variable | Can cause steric hindrance or improve binding by filling hydrophobic pockets. |

| Hydroxyl groups (-OH) | Variable | Increases polarity and hydrogen bonding potential. |

Modifications to the Acetamide Moiety

The acetamide moiety (-NHC(O)CH₂Cl) is a critical pharmacophore in this compound. Modifications to this part of the molecule can have a profound impact on its biological activity.

Research on related compounds has shown that alterations to the acetamide group can significantly affect potency. For example, in a series of aryl acetamide triazolopyridazines, acetamide derivatives showed improved potency over their urea (B33335) counterparts. nih.gov This highlights the importance of the specific chemical nature of this linkage.

One area of modification is the alkyl chain of the acetamide. Increasing the chain length from acetamide to propionamide (B166681) or butanamide could explore the possibility of additional hydrophobic interactions within the binding site. Studies on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have demonstrated that such modifications can lead to potent antifungal activity. nih.gov

Another potential modification is the substitution of the chlorine atom on the acetyl group. Replacing it with other halogens (e.g., bromine) or other functional groups could modulate the reactivity and binding affinity. For instance, 2-bromo-N-phenylacetamide derivatives have also been synthesized and evaluated for their biological activities.

Finally, the amide bond itself is a key structural feature. Its planarity and ability to participate in hydrogen bonding are crucial for interaction with biological targets. Any modification that disrupts this conformation is likely to have a significant impact on activity.

N-Substitution Effects on Hydrogen Bonding and Activity

The amide N-H group and the carbonyl C=O group in the acetamide linkage are crucial for forming hydrogen bonds, which often play a significant role in the molecule's interaction with biological targets. In the solid state, the crystal structure of this compound reveals intermolecular N—H⋯O hydrogen bonds that link the molecules into chains. nih.govresearchgate.net The conformation of the N-H bond is also influenced by substituents on the phenyl ring. nih.gov

Alterations to the N-phenyl ring significantly impact the compound's activity, largely by modifying its electronic and lipophilic properties. Studies on a series of N-(substituted phenyl)-2-chloroacetamides have demonstrated that biological activity varies with the position and nature of substituents on the phenyl ring. nih.gov For instance, halogenated substituents at the para-position, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were found to be among the most active in antimicrobial tests. nih.gov This enhanced activity is attributed to high lipophilicity, which facilitates the passage of the compounds through the phospholipid bilayer of cell membranes. nih.gov

Impact of Alpha-Carbon Substituents

The substituent at the alpha-carbon of the acetamide group, which is a chlorine atom in this compound, is a key feature of the chloroacetamide class of compounds. This alpha-chloro group imparts a mild electrophilic character to the molecule. researchgate.net This electrophilicity allows chloroacetamides to react with nucleophilic residues in proteins, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine, enabling covalent bond formation with target enzymes or proteins. researchgate.net

The conformation of the alpha-carbon substituent relative to the rest of the molecule is also important. In the crystal structure of 2-chloro-N-(2,5-dichlorophenyl)acetamide, the N-H hydrogen atom shows simultaneous intramolecular hydrogen bonding with both the ring and the side-chain chlorine atoms. nih.gov This indicates that the alpha-substituent can influence the molecule's preferred conformation and intramolecular interactions. Modifying the alpha-substituent from a simple chloro group to a more complex aryloxy group, as seen in 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives, can drastically alter the compound's biological target and activity profile, highlighting the importance of this position for designing novel derivatives. mdpi.com

Computational Approaches in SAR Studies

Computational methods are invaluable tools for elucidating the SAR of this compound and guiding the design of new, more potent derivatives. Techniques such as molecular docking, QSAR, and conformational analysis provide insights into the molecular interactions governing biological activity.

Molecular Docking for Enzyme Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. For derivatives of chloroacetamide, molecular docking has been successfully applied to predict their interaction with various enzymes.

For example, novel 2-chloro-N,N-diphenylacetamide derivatives have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to evaluate their potential as analgesic agents. orientjchem.org Similarly, docking studies on other chloroacetamide derivatives have predicted favorable binding interactions with targets like very-long-chain fatty acid elongases (VLCFAs), which are relevant for herbicidal activity. researchgate.net These studies analyze hydrogen bonds and van der Waals interactions to rationalize the observed biological activities. researchgate.net

| Compound Class | Target Enzyme | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| 2-chloro-N,N-diphenylacetamide derivatives | COX-1, COX-2 | Data not specified | orientjchem.org |

| 2-chloro-N-benzyl-N-phenylacetamide derivatives | VLCFAs (PDB ID: 2UXW) | -5.32 to -6.92 | researchgate.net |

| Quinazolinone-acetamide derivatives | Antimicrobial/Anticancer Targets | Data not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For N-(substituted phenyl)-2-chloroacetamides, QSAR analysis has been employed to predict their antimicrobial potential. nih.govresearchgate.net

In one such study, cheminformatics prediction models were used to analyze a series of twelve N-(substituted phenyl)-2-chloroacetamides. nih.gov The study confirmed that the biological activity of these compounds varied with the position of substituents on the phenyl ring. Physicochemical properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors were used as descriptors to build the QSAR model. The results indicated that high lipophilicity was a key factor for potent activity against Gram-positive bacteria and pathogenic yeasts. nih.govresearchgate.net These models are useful for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

| Compound | Substituent | LogP (predicted) | Predicted Activity | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | 4-Cl | High Lipophilicity | High | nih.gov |

| N-(4-fluorophenyl) chloroacetamide | 4-F | High Lipophilicity | High | nih.gov |

| N-(3-bromophenyl) chloroacetamide | 3-Br | High Lipophilicity | High | nih.gov |

Conformational Analysis and Energy Minimization

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis and energy minimization are computational techniques used to determine the most stable spatial arrangement of a molecule. X-ray crystallography studies on this compound have provided precise data on its solid-state conformation. nih.govresearchgate.net

These studies reveal that the molecular skeleton is essentially planar. nih.govresearchgate.net The amide group typically adopts a trans conformation, which is generally the most stable form. nih.gov In related compounds, such as 2-chloro-N-(2,5-dichlorophenyl)acetamide, the conformation of the N-H bond is anti to the C=O bond, and there are specific syn or anti relationships between the various substituents. nih.gov These preferred conformations are the result of minimizing steric hindrance and optimizing intramolecular interactions, such as hydrogen bonds. Understanding the low-energy conformations of these molecules is essential for accurate molecular docking and for designing derivatives that can adopt the optimal geometry for binding to their biological target.

Future Research Directions and Emerging Applications

Development of Next-Generation Bioactive Agents

The unique structural features of 2-chloro-N-(3,5-dichlorophenyl)acetamide make it a promising candidate for the development of new therapeutic agents. Researchers are focusing on its potential as a scaffold for designing molecules with enhanced biological activity and specificity.

Targeted Drug Design based on Mechanistic Insights

The chloroacetamide functional group is a key area of interest for targeted drug design. This reactive group can form covalent bonds with specific amino acid residues, such as cysteine, in target proteins. This potential for covalent inhibition is a significant advantage in drug development, as it can lead to more potent and durable therapeutic effects. nih.gov Future research will likely focus on identifying specific protein targets of this compound and its derivatives to elucidate their mechanisms of action. This understanding will enable the rational design of new drug candidates for a variety of diseases, including cancer. uran.uamdpi.com For instance, chloroacetamide derivatives have been investigated as potential inhibitors of cancer stem cells, which are implicated in chemoresistance and tumor recurrence. nih.gov

Exploration of Novel Scaffolds and Hybrid Molecules

The synthesis of novel derivatives of this compound is a key strategy for discovering new bioactive agents. By modifying the aromatic ring and the acetamide (B32628) side chain, chemists can create a diverse library of compounds for biological screening. ijpsr.info One promising approach is the creation of hybrid molecules, which combine the chloroacetamide scaffold with other pharmacologically active moieties. This molecular hybridization strategy aims to develop compounds with dual or synergistic modes of action, potentially leading to more effective treatments for complex diseases like cancer. researchgate.net For example, hybrid molecules incorporating a chloroacetamide fragment have been designed as potential anticancer agents. nih.gov

| Derivative Class | Potential Biological Activity | Research Focus |

| Thiazole-bearing chloroacetamides | Anticancer, Antimicrobial | Evaluation of cytotoxicity and investigation of mechanisms like glutathione (B108866) S-transferase (GST) inhibition. uran.uanih.gov |

| Chloroacetamide-combretastatin hybrids | Antimitotic, Anticancer | Targeting tubulin polymerization in cancer cells. mdpi.com |

| Triazolopyridazine-acetamide hybrids | Antiparasitic | Development of novel treatments for cryptosporidiosis. nih.gov |

Advanced Environmental Remediation Strategies

Given the presence of chlorine atoms in its structure, this compound belongs to a class of compounds that can persist in the environment. Therefore, developing effective remediation strategies is of paramount importance.

Bioremediation Approaches for Compound Degradation

Bioremediation, which utilizes microorganisms to break down environmental pollutants, offers a promising and eco-friendly approach for the degradation of chlorinated compounds. Research in this area would involve isolating and characterizing microbial strains, such as bacteria and fungi, that are capable of metabolizing this compound. dergipark.org.trlupinepublishers.com Understanding the enzymatic pathways involved in its degradation is crucial for optimizing bioremediation processes. researchgate.net Studies on other chlorinated pesticides like DDT have identified various microbial degradation pathways that could serve as a model for future research on this compound. tandfonline.com

Development of Detection and Monitoring Technologies

To effectively manage and remediate sites contaminated with this compound, sensitive and reliable detection and monitoring technologies are essential. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC/MS) are being developed for the determination of acetamide herbicides and their degradation products in environmental samples like water and soil. usgs.govusgs.govresearchgate.net Future research will likely focus on developing more rapid, field-deployable detection methods to enable real-time monitoring of environmental contamination. epa.gov

| Analytical Technique | Sample Matrix | Key Advantages |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Water | High sensitivity and specificity for detecting parent compounds and degradation products. usgs.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Soil, Vegetation | Suitable for the analysis of volatile and semi-volatile chlorinated compounds. researchgate.net |

| Online Solid-Phase Extraction LC/MS | Water | Automated and efficient method for analyzing a large number of samples. usgs.gov |

Integration of Multi-Omics Approaches in Biological Studies

To gain a comprehensive understanding of the biological effects of this compound, researchers are turning to multi-omics approaches. These powerful technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of thousands of molecules within a biological system. researchgate.net

By integrating these different "omics" datasets, scientists can construct a more complete picture of the cellular and physiological responses to exposure to this compound. This approach can help to identify key molecular pathways and biomarkers of toxicity, providing valuable insights into its mechanism of action. researchgate.netmdpi.com For instance, multi-omics studies on other herbicides have revealed complex interactions between the compound and the plant's circadian clock, offering new avenues for developing more effective and selective herbicides. frontiersin.org In the context of toxicology, multi-omics can elucidate the mechanisms of genotoxicity and developmental toxicity of chloroacetamide herbicides and their metabolites. nih.gov This holistic approach is crucial for both assessing the potential risks and harnessing the therapeutic potential of this compound.

Sustainable Synthesis and Manufacturing Processes

The imperative to develop environmentally benign and economically viable chemical processes has driven research into sustainable methods for synthesizing this compound. Traditional manufacturing processes, while effective, often rely on volatile organic solvents and can generate significant waste streams. Future research is increasingly focused on aligning the production of this important chemical intermediate with the principles of green chemistry.

The conventional synthesis of this compound involves the acylation of 3,5-dichloroaniline (B42879) with chloroacetyl chloride. ijpsr.inforesearchgate.netnih.gov This reaction is typically carried out in the presence of a base in an organic solvent. While this method is well-established, it presents several areas for sustainable improvement, primarily concerning solvent use and waste generation, including hydrogen chloride (HCl) as a byproduct. sciencemadness.org

Emerging research in sustainable organic synthesis offers several promising avenues for the greener production of N-aryl acetamides. One of the most significant advancements is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. tandfonline.com Studies on the N-chloroacetylation of anilines have demonstrated that the reaction can be efficiently carried out in an aqueous phosphate (B84403) buffer, often leading to rapid reaction times and simplified product isolation through filtration. tandfonline.comtandfonline.comresearchgate.net This approach minimizes the use of volatile organic compounds (VOCs), which are a major source of industrial pollution.

Another key area of development is the implementation of solvent-free and catalyst-free reaction conditions. researchgate.netymerdigital.comijarsct.co.in Microwave-assisted synthesis, for example, has been shown to facilitate the acylation of anilines with carboxylic acids in the absence of both a catalyst and a solvent, resulting in high yields and significantly reduced reaction times. ymerdigital.comijarsct.co.in Mechanochemical methods, which use mechanical force to induce chemical reactions, also present a solvent-free alternative. Furthermore, the use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid, can enable solvent-free acetylation, with the added benefit of easy catalyst recovery and reuse. researchgate.net

Biocatalysis represents a frontier in the sustainable synthesis of amides. Although specific research on the enzymatic synthesis of this compound is not yet prevalent, the broader field of biocatalytic amide bond formation is rapidly advancing. Enzymes can operate under mild conditions of temperature and pH, offering high selectivity and reducing the energy consumption and byproducts associated with traditional chemical processes. The degradation of 3,5-dichloroaniline, a key starting material, has been studied using enzymes like laccase, indicating the potential for biological systems to interact with the precursors of the target compound. nih.gov Future research may focus on identifying or engineering enzymes capable of catalyzing the acylation of halogenated anilines.

Process optimization is another critical component of sustainable manufacturing. This includes improving atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product. Catalytic methods are central to improving atom economy by reducing the need for stoichiometric reagents that are consumed in the reaction and contribute to waste. lookchem.com The development of novel catalysts for Friedel-Crafts acylation of aniline (B41778) derivatives could lead to more efficient and selective syntheses. lookchem.com

The table below summarizes potential sustainable approaches for the synthesis of this compound in comparison to conventional methods.

| Parameter | Conventional Method | Potential Sustainable Approaches |

| Solvent | Volatile organic solvents (e.g., THF, benzene, DCM) researchgate.netneliti.com | Water (phosphate buffer), or solvent-free conditions tandfonline.comtandfonline.comresearchgate.net |

| Catalyst | Often requires a base (e.g., triethylamine, potassium carbonate) researchgate.netneliti.com | Catalyst-free (microwave-assisted), heterogeneous catalysts (e.g., silica sulfuric acid), or biocatalysts (future prospect) ymerdigital.comijarsct.co.inresearchgate.net |

| Energy Source | Conventional heating | Microwave irradiation, mechanochemical energy ymerdigital.comijarsct.co.in |

| Byproducts | Hydrogen chloride (HCl), solvent waste | Water, fewer byproducts due to higher atom economy sciencemadness.orgtandfonline.com |

| Reaction Time | Several hours ijpsr.info | Minutes to a few hours researchgate.netymerdigital.com |

| Product Isolation | Extraction and purification, often involving chromatography | Simple filtration or precipitation tandfonline.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(3,5-dichlorophenyl)acetamide, and how is product purity validated?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, reacting chloroacetyl chloride with 3,5-dichloroaniline in ethanol under reflux. Crystallization is achieved by slow evaporation of the solvent . Purity is confirmed using melting point analysis, thin-layer chromatography (TLC), and spectroscopic techniques (IR, NMR). IR spectra confirm the presence of C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) bonds, while NMR resolves aromatic protons and the chloroacetamide side chain .

Q. How are spectroscopic techniques employed to characterize this compound’s structure?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (amide C=O, N–H stretch) and validates hydrogen bonding via shifts in absorption bands .

- ¹H/¹³C NMR : Assigns protons and carbons in the aromatic ring (e.g., meta-substituted dichlorophenyl groups) and the chloroacetamide chain. Coupling patterns distinguish substituent positions .

- X-ray Crystallography : Resolves molecular geometry, confirming anti-conformation between C=O and N–H bonds and intermolecular N–H⋯O hydrogen bonding .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence crystal packing and supramolecular interactions?

- Methodological Answer : Substituent steric and electronic effects dictate hydrogen-bonding networks. For example, 3,5-dichloro substitution promotes antiparallel alignment of C=O and N–H bonds, forming infinite chains via N–H⋯O interactions. In contrast, methyl substituents (e.g., 3,5-dimethyl analogs) introduce steric hindrance, altering chain orientation and packing density . Computational tools (e.g., Mercury, CrystalExplorer) model these interactions by analyzing Hirshfeld surfaces and fingerprint plots .

Q. What methodologies resolve conformation discrepancies in X-ray structures of chloroacetamides?

- Methodological Answer :

- Twin Refinement : For non-merohedral twinning (e.g., racemic twins in Pna21 space group), refine using twin laws and BASF parameters in SHELXL .

- Validation Tools : Use checkCIF/PLATON to identify symmetry mismatches or over-constrained models. For example, refined four independent molecules in Pna21 despite potential pseudo-symmetry .

- Comparative Analysis : Cross-reference with structurally similar derivatives (e.g., 3,5-dimethyl vs. 3,4-dimethyl analogs) to validate conformational trends .

Q. How can researchers address contradictory crystallographic data in structurally related acetamides?

- Methodological Answer :

- Systematic Re-analysis : Re-examine data collection parameters (e.g., temperature, radiation source) to rule out experimental artifacts.

- Dynamic vs. Static Disorder : Use difference Fourier maps to distinguish dynamic disorder (thermal motion) from static disorder (mixed occupancy). For example, observed syn/anti N–H conformations in two independent molecules, resolved via anisotropic displacement parameters .

- High-Resolution Data : Collect data at higher resolution (<1.0 Å) to resolve subtle conformational differences, particularly in flexible side chains .

Q. What experimental strategies optimize reaction yields while minimizing by-products like trichloroethane derivatives?

- Methodological Answer :

- Controlled Stoichiometry : Use excess 3,5-dichloroaniline to drive the reaction toward mono-substitution, avoiding bis-acetamide by-products.

- Temperature Modulation : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions, as seen in , where trichloroethane derivatives formed at elevated temperatures .

- Chromatographic Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from polychlorinated impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.